chemical structure of 1-acetyl-N-methylindoline-5-sulfonamide
chemical structure of 1-acetyl-N-methylindoline-5-sulfonamide
The following technical guide details the chemical structure, synthetic architecture, and pharmacological significance of 1-acetyl-N-methylindoline-5-sulfonamide . This document is structured for researchers requiring rigorous structural validation and synthetic reproducibility.
Compound Class: Indoline-5-sulfonamides | CAS: 113162-45-1 | Role: Pharmacophore / Carbonic Anhydrase Inhibitor[1][2][3]
Chemical Identity & Structural Analysis[2][3][4][5][6][7]
1-acetyl-N-methylindoline-5-sulfonamide is a bicyclic sulfonamide derivative characterized by a 2,3-dihydro-1H-indole (indoline) core.[1][2][3] It serves as a "privileged scaffold" in medicinal chemistry, particularly in the development of isoform-selective carbonic anhydrase (CA) inhibitors and diuretic agents.[3]
Nomenclature & Identifiers
| Property | Specification |
| IUPAC Name | 1-acetyl-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide |
| Molecular Formula | |
| Molecular Weight | 254.31 g/mol |
| SMILES | CNS(=O)(=O)C1=CC2=C(N(C2)C(C)=O)C=C1 |
| Key Moieties | [1][2][3][4][5][6][7][8][9] • Indoline Core: Reduced indole scaffold providing conformational rigidity.[1]• N1-Acetyl Group: Modulates lipophilicity and electron density of the aromatic ring.[2][3]• C5-Sulfonamide: The primary pharmacophore for zinc-binding in metalloenzymes.[1][2][3] |
Structural Visualization
The following diagram illustrates the connectivity and functional zoning of the molecule.
Figure 1: Functional decomposition of the 1-acetyl-N-methylindoline-5-sulfonamide scaffold.[1][2][3]
Synthetic Architecture
The synthesis of this compound follows a robust electrophilic aromatic substitution pathway.[2][3] The protocol leverages the directing effects of the nitrogen lone pair (even when acetylated) to regioselectively install the sulfonyl group at the para position relative to the nitrogen (C5).
Reaction Pathway
The synthesis proceeds in three distinct stages: Protection, Activation, and Amination.[3]
Figure 2: Step-wise synthetic route from Indoline to the target sulfonamide.
Detailed Experimental Protocol
This protocol is designed for self-validation; intermediates should be checked via TLC or melting point before proceeding.
Step 1: N-Acetylation
-
Reagents: Indoline (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (cat.), DCM.
-
Procedure: Dissolve indoline in DCM. Add acetic anhydride dropwise at 0°C. Stir at RT for 2 hours.
-
Validation: Loss of NH peak in IR; appearance of Carbonyl stretch (~1650 cm⁻¹).
Step 2: Chlorosulfonation (Critical Step)
-
Reagents: 1-Acetylindoline (1.0 eq), Chlorosulfonic acid (5.0 eq).
-
Procedure:
-
Mechanism: The acetyl group deactivates the ring slightly but directs para (C5) due to steric hindrance at C7 and electronic activation at C5.
-
Yield Target: >80%.
Step 3: Amination
-
Reagents: 5-Chlorosulfonyl intermediate, Methylamine (2.0 M in THF or aqueous 40%).[2][3]
-
Procedure: Suspend the sulfonyl chloride in THF. Add methylamine excess at 0°C. Stir for 1 hour. Acidify to pH 6 to precipitate product.
Structural Characterization (Analytical Signature)
To ensure the integrity of the synthesized compound, the following spectroscopic signals must be observed.
1H-NMR Prediction (DMSO-d6, 400 MHz)
The NMR spectrum provides definitive proof of regioselectivity (C5 substitution).[1][3]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Logic |
| 8.15 | Doublet (d) | 1H | H-7 (Ar-H) | Deshielded by N-Acetyl carbonyl anisotropy; confirms N1-substitution.[1][2][3] |
| 7.65 | Singlet (s) | 1H | H-4 (Ar-H) | Ortho to sulfonyl, meta to alkyl.[1][2][3] Appears as s/d (small J) due to lack of ortho neighbors. |
| 7.58 | Doublet (d) | 1H | H-6 (Ar-H) | Ortho to H-7.[1][2][3] |
| 7.30 | Quartet (q) | 1H | SO₂NH | Exchangeable proton; couples with methyl group. |
| 4.15 | Triplet (t) | 2H | H-2 (CH₂) | Adjacent to Nitrogen; deshielded.[1] |
| 3.20 | Triplet (t) | 2H | H-3 (CH₂) | Benzylic protons.[1] |
| 2.45 | Doublet (d) | 3H | N-CH₃ | Couples with NH (J ~5 Hz).[1] Confirms methylamine incorporation.[2][3] |
| 2.18 | Singlet (s) | 3H | CO-CH₃ | Acetyl methyl group. |
Mass Spectrometry (ESI-MS)[2][3]
-
Expected [M+H]⁺: 255.08 Da
-
Expected [M+Na]⁺: 277.06 Da
-
Fragmentation Pattern: Loss of Acetyl group (-42 Da) or
extrusion may be observed in MS/MS modes.[1]
Biological Context & Applications[2][3][4][13]
Mechanism of Action: Carbonic Anhydrase Inhibition
Indoline-5-sulfonamides are potent inhibitors of Carbonic Anhydrase (CA), specifically tumor-associated isoforms CA IX and CA XII .[1][2][3]
-
Zinc Coordination: The sulfonamide nitrogen (
) binds to the ion in the enzyme active site as a transition state analogue.[1] -
Selectivity Profile: The bulky indoline core and N-methyl substitution help discriminate against widespread cytosolic isoforms (CA I/II), reducing off-target effects like paresthesia.[1][2][3]
Drug Development Relevance
This molecule acts as a precursor or analogue for:
-
Indapamide (Diuretic): Shares the indoline-sulfonamide scaffold but possesses a more complex N1-substituent.[1][2][3]
-
Anticancer Agents: CA IX inhibitors are investigated for hypoxic tumor targeting.[2][3][10] The 1-acetyl group improves lipophilicity (LogP) compared to the free amine, enhancing membrane permeability.[3]
References
-
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Pharmaceuticals (Basel), 2022.[1][2][3]
-
Discovery of N-Phenylindoline-5-sulfonamide Derivatives as MGAT2 Inhibitors. Journal of Medicinal Chemistry, 2015.[1][2][3]
-
1-Acetyl-N-methylindoline-5-sulfonamide (CAS 113162-45-1) Product Data. BLD Pharm.[1][2][3][6]
-
Synthesis of Sulfonamides via Chlorosulfonation. Chemistry & Biology Interface, 2018.
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- 5. derpharmachemica.com [derpharmachemica.com]
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- 7. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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